MFCD09971740
Description
MFCD09971740 (CAS No. 756824-22-3) is an organometallic compound with the molecular formula C₃₀H₂₈FeO₄P₂ and a molecular weight of 570.33 g/mol . Structurally, it contains an iron (Fe) center coordinated to organic ligands, including phosphorus and oxygen moieties. Key properties include:
Properties
CAS No. |
756824-22-3 |
|---|---|
Molecular Formula |
C30H28FeO4P2 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl-bis(5-methylfuran-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3;/q2*-1;+2 |
InChI Key |
LBQFGHNIRDZESS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe] |
Canonical SMILES |
CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene involves the reaction of ferrocene with bis(5-methyl-2-furanyl)phosphine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium chloride. The process involves heating the reaction mixture to a temperature of around 80°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Formula : C₃₄H₂₈FeP₂
- Molecular Weight : 554.39 g/mol
- Key Differences :
b) Ruthenocene (C₁₀H₁₀Ru)
- Formula : C₁₀H₁₀Ru
- Molecular Weight : 207.26 g/mol
- Key Differences :
Structural Comparison Table
| Property | This compound | dppf | Ruthenocene |
|---|---|---|---|
| Molecular Formula | C₃₀H₂₈FeO₄P₂ | C₃₄H₂₈FeP₂ | C₁₀H₁₀Ru |
| Molecular Weight (g/mol) | 570.33 | 554.39 | 207.26 |
| Metal Center | Iron (Fe) | Iron (Fe) | Ruthenium (Ru) |
| Key Functional Groups | Phosphine oxides | Phosphines | Cyclopentadienyl |
| Hazard Profile | H315, H319, H335 | H302, H312 | H228 (flammable) |
Comparison with Functionally Similar Compounds
Functional Analogs in Catalysis
a) Triphenylphosphine (P(C₆H₅)₃)
- Formula : C₁₈H₁₅P
- Molecular Weight : 262.29 g/mol
- Key Similarities :
- Key Differences: Lacks a metal center, requiring external metal salts for catalytic activity. Lower thermal stability compared to organometallic complexes.
b) Palladium(II) Acetate (Pd(O₂CCH₃)₂)
- Formula : C₄H₆O₄Pd
- Molecular Weight : 224.51 g/mol
- Key Similarities :
- Key Differences :
- Contains palladium instead of iron, increasing cost and toxicity.
Functional Comparison Table
| Property | This compound | Triphenylphosphine | Palladium(II) Acetate |
|---|---|---|---|
| Primary Application | Catalysis (inferred) | Ligand in metal complexes | Cross-coupling catalysis |
| Metal Involvement | Organometallic (Fe) | Non-metallic ligand | Palladium center |
| Solubility | Moderate in organics | High in toluene | High in acetic acid |
| Cost | Moderate | Low | High |
Research Findings and Implications
- Structural Flexibility : this compound’s oxygenated phosphine ligands may enhance stability in oxidative environments compared to dppf, making it suitable for reactions requiring air tolerance .
- Functional Trade-offs : While palladium catalysts offer higher activity, this compound’s iron-based structure provides a cost-effective and less toxic alternative for specific industrial processes .
- Hazard Mitigation: The compound’s irritation hazards (H315/H319/H335) necessitate stricter handling protocols compared to non-metallic analogs like triphenylphosphine .
Limitations and Future Research
- Data Gaps: Limited published data on this compound’s catalytic performance or pharmacokinetic properties.
- Opportunities :
- Explore its efficacy in green chemistry applications due to iron’s abundance and low toxicity.
- Investigate ligand modifications to reduce hazards while retaining functionality.
Biological Activity
MFCD09971740, also known as 4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound is characterized by the presence of a chlorophenyl group and an oxazole moiety. Its chemical formula is C16H14ClN2O, which contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Enterococcus faecalis | 16 |
These results indicate that this compound may serve as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism of action appears to involve the inhibition of cell proliferation and the promotion of programmed cell death.
Table 2 summarizes the effects of this compound on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound possesses significant anticancer activity.
The biological effects of this compound are mediated through its interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in critical cellular processes. For instance, studies suggest that this compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study conducted on a panel of bacterial strains demonstrated that this compound effectively reduced bacterial load in vitro and showed promise in vivo as a treatment for bacterial infections.
- Cancer Treatment Research : In a preclinical model, this compound was administered to mice bearing tumors derived from HeLa cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
